

2'-O-Methyl Uridine-d3 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-O-Methyl Uridine-d3

Cat. No.: B15619339

[Get Quote](#)

An In-depth Technical Guide to 2'-O-Methyl Uridine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyl Uridine-d3 is a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methyluridine. This stable isotope-labeled compound serves as an invaluable tool in a range of biochemical and pharmaceutical research applications, particularly in the quantitative analysis of modified nucleosides by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its parent compound, 2'-O-Methyluridine, is a prevalent modification in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it plays a crucial role in enhancing RNA stability, modulating RNA-protein interactions, and evading the innate immune system. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **2'-O-Methyl Uridine-d3**, with a focus on its utility in research and drug development.

Chemical Structure and Properties

2'-O-Methyl Uridine-d3 is structurally identical to 2'-O-Methyluridine, with the exception of the three hydrogen atoms on the 2'-O-methyl group, which are replaced by deuterium atoms. This

isotopic labeling results in a molecular weight increase of approximately 3 Da, a difference that is readily detectable by mass spectrometry.

Table 1: Chemical and Physical Properties of **2'-O-Methyl Uridine-d3**

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₁ D ₃ N ₂ O ₆	[1]
Molecular Weight	261.25 g/mol	[1]
Exact Mass	261.1041 Da	[1]
IUPAC Name	1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione	
SMILES	OC[C@H]1--INVALID-LINK-- --INVALID-LINK----INVALID- LINK--O1	[1]
Appearance	White to off-white solid	[1]
Storage Conditions	4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen).	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for **2'-O-Methyl Uridine-d3** are not widely available in the public domain. However, the chemical shifts can be predicted based on the known spectrum of 2'-O-Methyluridine. The primary difference in the ¹H NMR spectrum would be the absence of a signal for the 2'-O-methyl protons. In the ¹³C NMR spectrum, the carbon of the deuterated methyl group would exhibit a multiplet due to carbon-deuterium coupling and a slight isotopic shift.

Table 2: Predicted NMR Chemical Shifts for **2'-O-Methyl Uridine-d3** (in D₂O)

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
H-6	~7.9	C-6: ~142
H-5	~5.9	C-5: ~103
H-1'	~5.9	C-1': ~90
H-2'	~4.2	C-2': ~83
H-3'	~4.1	C-3': ~75
H-4'	~4.0	C-4': ~70
H-5'a, H-5'b	~3.8, ~3.7	C-5': ~61
2'-O-CD ₃	N/A	2'-O-CD ₃ : ~59 (multiplet)
C-2: ~152		
C-4: ~167		

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry

2'-O-Methyl Uridine-d3 is primarily used as an internal standard in quantitative mass spectrometry assays. The deuterium labeling allows for its differentiation from the endogenous, non-labeled 2'-O-Methyluridine.

Fragmentation Pattern

The fragmentation of 2'-O-Methyl Uridine in mass spectrometry typically involves the cleavage of the glycosidic bond, resulting in the separation of the ribose sugar and the uracil base. In negative ion mode, a characteristic neutral loss of a 90 Da fragment (C₃H₆O₃) has been observed for 2'-O-methylated nucleosides, though this is not seen with 3'-O-methylated isomers. The presence of the d3-methyl group would result in a corresponding mass shift in the fragments containing this group.

Experimental Protocols

General Protocol for the Synthesis of 2'-O-Methyl Uridine

While a specific protocol for the deuterated form is not readily available, the synthesis of 2'-O-Methyluridine generally proceeds through the protection of the 3' and 5' hydroxyl groups of uridine, followed by methylation of the 2' hydroxyl group, and subsequent deprotection. For the synthesis of the deuterated analog, a deuterated methylating agent, such as deuterated methyl iodide (CD_3I) or deuterated dimethyl sulfate ($(CD_3)_2SO_4$), would be used.

General Protocol for Quantitative Analysis of Modified Nucleosides by LC-MS/MS

This protocol outlines a general workflow for the use of **2'-O-Methyl Uridine-d3** as an internal standard for the quantification of 2'-O-Methyluridine in a biological sample.

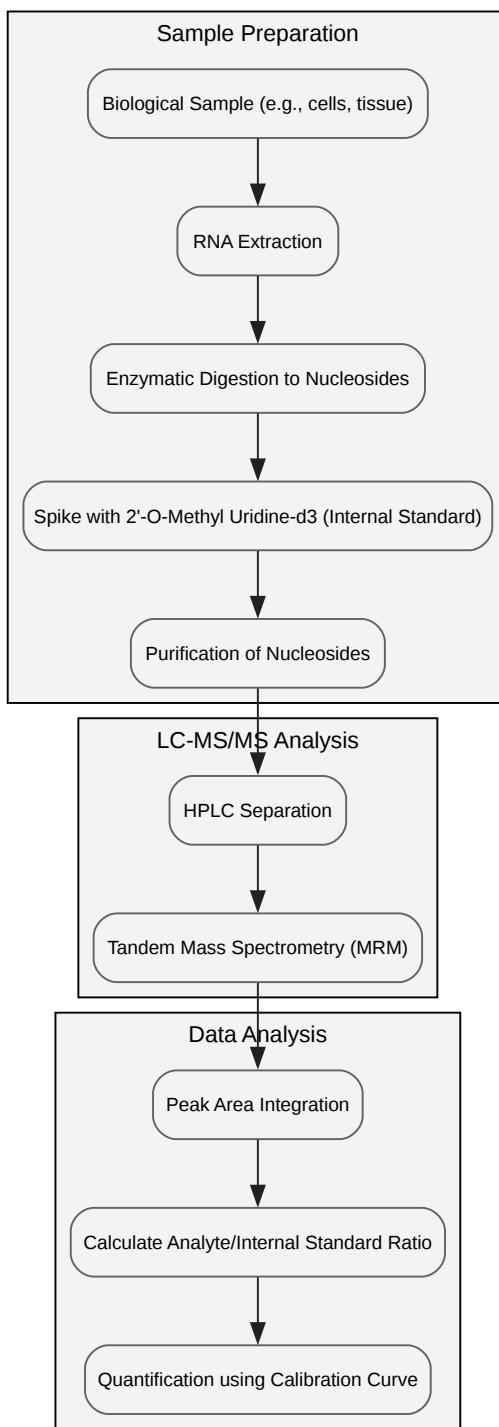
- Sample Preparation:
 - Extract total RNA from the biological sample of interest.
 - Enzymatically digest the RNA to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
 - Add a known amount of **2'-O-Methyl Uridine-d3** to the digested nucleoside mixture.
 - Remove proteins and other macromolecules, for example, by filtration or solid-phase extraction.
- LC-MS/MS Analysis:
 - Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) with a suitable gradient of aqueous and organic mobile phases.
 - Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Monitor the specific precursor-to-product ion transitions for both 2'-O-Methyluridine and **2'-O-Methyl Uridine-d3**.
- Data Analysis:
 - Generate a calibration curve using known concentrations of 2'-O-Methyluridine and a fixed concentration of **2'-O-Methyl Uridine-d3**.
 - Determine the concentration of 2'-O-Methyluridine in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

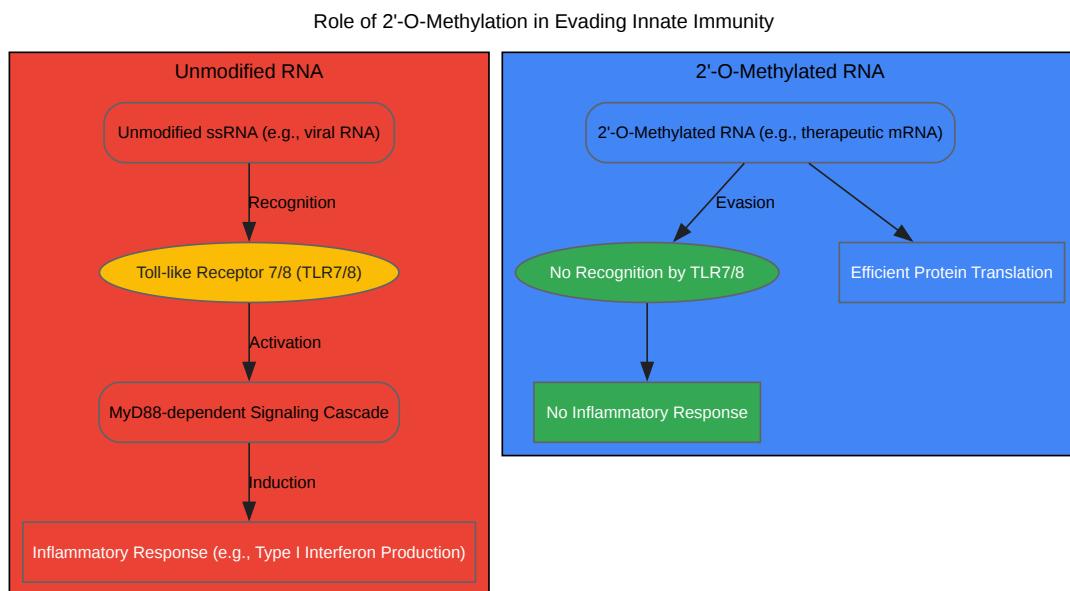
Role in Research and Drug Development

Enhancing RNA Stability and Therapeutic Potential

2'-O-methylation is a critical modification in the development of RNA-based therapeutics, such as antisense oligonucleotides and mRNA vaccines. The methyl group at the 2' position of the ribose sugar locks the sugar pucker in a C3'-endo conformation, which is favorable for forming a stable A-form helix with a complementary RNA strand. This increased helical stability enhances the binding affinity of therapeutic oligonucleotides to their target RNA. Furthermore, the 2'-O-methyl modification provides steric hindrance that protects the phosphodiester backbone from cleavage by endonucleases, thereby increasing the *in vivo* stability and duration of action of RNA drugs.


Evasion of the Innate Immune System

The innate immune system has evolved to recognize foreign RNA, such as that from viral infections, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8. Unmodified single-stranded RNA can trigger an inflammatory response through these receptors. However, the presence of 2'-O-methyl modifications on RNA, a common feature of endogenous mammalian RNA, can help to mask the RNA from recognition by these immune sensors. This immune-evasive property is crucial for the safety and efficacy of mRNA-based vaccines and therapeutics, as it prevents the induction of an unwanted inflammatory response and allows for efficient translation of the therapeutic protein.


Visualizations

Caption: Chemical structure of **2'-O-Methyl Uridine-d3**.

Workflow for Quantitative Analysis using 2'-O-Methyl Uridine-d3

[Click to download full resolution via product page](#)

Caption: Experimental workflow for quantitative analysis.

[Click to download full resolution via product page](#)

Caption: Role of 2'-O-methylation in evading innate immunity.

Conclusion

2'-O-Methyl Uridine-d3 is a critical tool for researchers in the fields of RNA biology, pharmacology, and drug development. Its primary utility as a stable isotope-labeled internal standard enables accurate and precise quantification of the endogenous modified nucleoside 2'-O-Methyluridine. The broader significance of 2'-O-methylation in enhancing the stability and immune-evasive properties of RNA underscores the importance of such analytical standards in the development of next-generation RNA-based therapeutics. This technical guide provides a

foundational understanding of the chemical properties and applications of **2'-O-Methyl Uridine-d3**, facilitating its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 2'-O-Methyluridine (HMDB0240328) [hmdb.ca]
- To cite this document: BenchChem. [2'-O-Methyl Uridine-d3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15619339#2-o-methyl-uridine-d3-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15619339#2-o-methyl-uridine-d3-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com